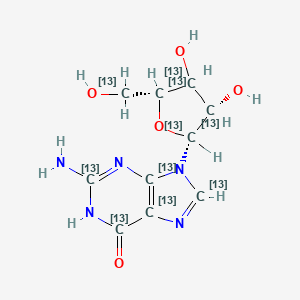

Guanosine-13C10

Description

Role of Isotopically Enriched Compounds in Advanced Biological Studies

Isotopically enriched compounds are crucial for a multitude of advanced biological studies. sigmaaldrich.com They serve as the gold standard for quantifying endogenous metabolite concentrations and are instrumental in dissecting complex biochemical pathways. nih.govacs.orgeurisotop.com In metabolomics, stable isotope labeling helps to differentiate true metabolites from experimental noise and provides a dynamic map of metabolic activities, which cannot be achieved by simply measuring metabolite concentrations. eurisotop.com

In proteomics, techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize labeled amino acids to quantify changes in protein expression levels between different cell populations. nih.gov Furthermore, in the field of nucleic acid research, isotopically labeled nucleosides and nucleotides are essential for determining the structure and dynamics of DNA and RNA molecules through NMR spectroscopy. otsuka.co.jpoup.com The incorporation of stable isotopes into these biomolecules aids in overcoming spectral overlap and facilitates the detailed structural analysis of large and complex nucleic acid structures. nih.gov

Historical Context and Evolution of Isotope Labeling in Nucleic Acid and Metabolic Research

The use of isotopes as tracers in biological research dates back to the 1930s, with initial studies employing radioactive isotopes to investigate metabolic pathways. bitesizebio.com George de Hevesy was a pioneer in this field, using radioactive phosphorus to study metabolism in rats. bitesizebio.com While revolutionary, the use of radioisotopes presented safety concerns. bitesizebio.com

The development of mass spectrometry and the increasing availability of stable isotopes in the mid-20th century paved the way for safer and more sophisticated tracing experiments. The "most beautiful experiment in biology" by Meselson and Stahl in 1958, which used ¹⁵N to demonstrate the semiconservative replication of DNA, is a landmark example of the power of stable isotope labeling in nucleic acid research. nih.gov

In the realm of NMR spectroscopy, the application of isotope labeling to nucleic acids began in the early 1990s. oup.comnih.gov The enzymatic and chemical synthesis of RNAs and DNAs with uniformly or selectively incorporated ¹³C and ¹⁵N labels has been instrumental in advancing our understanding of their structure and function. otsuka.co.jpoup.com While initially, the focus was on uniform labeling, more recent developments have enabled site-specific and segmental labeling, providing even greater detail in the study of large and dynamic nucleic acid-protein complexes. oup.comnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O5 |

|---|---|

Molecular Weight |

293.17 g/mol |

IUPAC Name |

2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5?,6+,9-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |

InChI Key |

NYHBQMYGNKIUIF-GAXAXDOTSA-N |

Isomeric SMILES |

[13CH]1=N[13C]2=[13C](N1[13C@H]3[13C@H]([13CH]([13C@H](O3)[13CH2]O)O)O)N=[13C](N[13C]2=O)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Guanosine 13c10: Isotopic Composition and Derivatization

Isotopic Enrichment and Purity Considerations in Guanosine-13C10 Production

The production of this compound, a stable isotope-labeled (SIL) version of guanosine (B1672433), necessitates stringent control over isotopic enrichment and chemical purity to ensure its efficacy in sensitive analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS). Isotopic enrichment refers to the percentage of atoms at specific positions in the molecule that are the desired isotope, in this case, ¹³C. For this compound, this means that all ten carbon atoms in the guanosine molecule are replaced with the ¹³C isotope.

Commercial suppliers typically offer this compound with high isotopic enrichment, often reaching 98–99 atom % ¹³C. ckisotopes.comisotope.com This high level of enrichment is crucial for maximizing the signal in ¹³C NMR spectroscopy and for providing a distinct mass shift in mass spectrometry, which allows for clear differentiation from the naturally abundant ¹²C-containing counterparts. ckisotopes.com The enrichment is not a measure of the percentage of molecules that are fully labeled, but rather the probability (e.g., 99%) that any given carbon position is a ¹³C atom. ckisotopes.com

Chemical purity is equally critical and is often determined by methods like high-performance liquid chromatography (HPLC). Purity levels for this compound and its derivatives are typically high, often ≥95.0%. medchemexpress.commedchemexpress.com For certain applications, even higher purity is required. For instance, some commercial sources provide this compound,15N5 3′,5′-cyclic monophosphate with a chemical purity of 95% (CP) and isotopic purities of 99 atom % ¹³C and 98 atom % ¹⁵N. sigmaaldrich.com The production of these high-purity compounds may be carried out under cGMP (current Good Manufacturing Practice) conditions, especially when they are intended for use in clinical research. isotope.com

Interactive Table: Isotopic Enrichment and Purity of this compound and its Derivatives

| Compound | Isotopic Enrichment | Chemical Purity |

| This compound | 98-99% ¹³C | ≥95.0% |

| This compound,15N5 3′,5′-cyclic monophosphate calcium salt | 99 atom % ¹³C, 98 atom % ¹⁵N | 95% (CP) |

| Guanosine 5′-triphosphate-13C10 dilithium (B8592608) salt | 94.0% | ≥95.0% |

| Guanosine 5'-triphosphate, ammonium (B1175870) salt (¹³C₁₀, 99%; ¹⁵N₅, 98%) | 99% ¹³C, 98% ¹⁵N | 90% (CP) |

Synthesis and Isotopic Labeling of this compound Precursors for Biological Systems

The synthesis of this compound and its derivatives is a key process for enabling advanced research in biological systems. These labeled compounds serve as precursors for the synthesis of larger biomolecules like RNA and DNA, facilitating detailed structural and functional studies.

This compound Triphosphate (GTP) as a Building Block

This compound triphosphate (GTP-13C10) is a fundamental building block for the enzymatic synthesis of isotopically labeled RNA. isotope.comhmdb.ca In this process, known as in vitro transcription, enzymes like T7 RNA polymerase utilize NTPs, including GTP-13C10, to construct an RNA strand from a DNA template. isotope.com This method allows for the uniform incorporation of the ¹³C label throughout the guanosine residues of the RNA molecule. isotope.comisotope.com

The availability of high-purity GTP-13C10 is essential for the efficiency of these enzymatic reactions. isotope.com It is a purine (B94841) nucleoside triphosphate that plays a crucial role not only in RNA synthesis but also in various cellular processes such as signal transduction and protein synthesis. hmdb.ca The labeled GTP can be produced through various methods, including enzymatic synthesis from simpler labeled precursors. google.com For example, a method has been developed for the enzymatic conversion of isotopically labeled glucose into labeled NTPs, including GTP. acs.org

This compound Monophosphate (GMP) Derivatives

This compound monophosphate (GMP-13C10) and its derivatives are also significant in biological research. medchemexpress.com GMP is a precursor for the synthesis of GDP and GTP. atamanchemicals.com Labeled GMP can be used to generate the corresponding labeled triphosphates for RNA synthesis. isotope.com

One notable derivative is this compound,15N5 3′,5′-cyclic monophosphate (cGMP-13C10,15N5). sigmaaldrich.com Cyclic GMP is an important second messenger in various signaling pathways. The dual-labeled cGMP allows for sophisticated NMR studies of its interactions and dynamics. Another key derivative is 2'-Deoxyguanosine 5'-monophosphate-13C10,15N5, a precursor for DNA synthesis. medchemexpress.com

This compound Phosphoramidites for Oligonucleotide Synthesis

For the chemical synthesis of DNA and RNA oligonucleotides with site-specific labels, this compound phosphoramidites are employed. isotope.comnih.gov Phosphoramidite (B1245037) chemistry is the standard method for solid-phase oligonucleotide synthesis. nih.gov This approach allows for the precise placement of a ¹³C-labeled guanosine at any desired position within the oligonucleotide sequence. isotope.comnih.gov

This site-specific labeling is particularly valuable for NMR studies aimed at probing the structure and dynamics of specific regions within a nucleic acid molecule. nih.govacs.org For example, by incorporating a ¹³C-labeled guanosine at a specific site, researchers can use ¹H-¹³C HSQC NMR experiments to study local conformational changes or interactions at that position without the spectral complexity of a uniformly labeled molecule. nih.gov This has been applied to study the dynamics of various DNA structures, including G-quadruplexes and Holliday junctions. nih.govresearchgate.net

Dual Labeling Strategies: this compound,15N5 Derivatives

To further enhance the power of NMR spectroscopy for studying nucleic acids, dual labeling with both ¹³C and ¹⁵N isotopes is often employed. iaea.orgnih.gov this compound,15N5 and its derivatives provide a wealth of information through multidimensional heteronuclear NMR experiments. sigmaaldrich.commedchemexpress.com In these molecules, all ten carbon atoms are labeled with ¹³C, and all five nitrogen atoms are labeled with ¹⁵N.

The synthesis of these dually labeled compounds can be complex. One approach involves the biosynthesis of labeled DNA from methylotropic bacteria grown on ¹³C- and ¹⁵N-enriched media. iaea.org Another general method for isotopic labeling of the purine base involves in vitro biochemical pathway engineering, using recombinant enzymes to synthesize ¹³C- and ¹⁵N-enriched ATP and GTP with high yields. nih.govresearchgate.net

Dual-labeled precursors such as this compound,15N5 triphosphate are used for the enzymatic synthesis of uniformly dual-labeled RNA. isotope.commedchemexpress.com Similarly, 2'-Deoxythis compound,15N5 and its phosphorylated derivatives are used for DNA studies. medchemexpress.comtera.org These dual-labeled molecules are instrumental in resolving spectral overlap and obtaining detailed structural and dynamic information on larger and more complex nucleic acid systems. oup.comresearchgate.net The presence of both ¹³C and ¹⁵N labels allows for the use of advanced NMR techniques that can correlate the chemical shifts of these different nuclei, providing powerful constraints for structure determination. acs.orgacs.org

Chemical Synthesis Approaches for this compound

The chemical synthesis of this compound and its derivatives is a cornerstone for producing site-specifically labeled nucleic acids. These methods provide precise control over the placement of the isotopic label, which is invaluable for high-resolution structural and dynamic studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

A common strategy involves the synthesis of ¹³C-labeled guanosine building blocks that can be incorporated into DNA or RNA strands via solid-phase synthesis. nih.gov For instance, atom-specifically ¹³C-modified DNA building blocks, such as 8-¹³C purine phosphoramidites, have been synthesized and successfully incorporated into DNA oligonucleotides. nih.gov The synthesis often starts from simpler, isotopically enriched precursors. For example, a combined chemical and enzymatic synthesis of [8-¹³C]guanosine 5'-diphosphate (GDP) has been described starting from H¹³COOH. nih.gov This particular synthesis yielded approximately 35 mg of the labeled nucleotide from 500 mg of the starting material, with an isotopic enrichment of about 90%. nih.gov

Another approach introduces the ¹³C label at the C8 position of purine nucleosides through a ring-closure reaction of a pyrimidinone intermediate using a ¹³C-labeled reagent. acs.org This method has been used to synthesize [8-¹³C-1,7,NH2-¹⁵N₃]guanosine. acs.org Furthermore, the synthesis of guanine (B1146940) from guanosine can be achieved by reacting guanosine with acetic anhydride (B1165640) and boric acid to produce diacetyl guanine, which is then converted to guanine under alkaline conditions with a yield exceeding 95%. google.com

Researchers have also developed methods to create sugar-modified guanosine derivatives. These syntheses often begin with a fully protected guanosine intermediate, allowing for the selective introduction of various functional groups. nih.gov The versatility of chemical synthesis allows for the creation of a wide array of labeled guanosine analogs tailored for specific experimental needs. nih.gov

Key Features of Chemical Synthesis:

| Feature | Description |

| Precision | Allows for atom-specific placement of ¹³C labels within the guanine base or sugar moiety. nih.gov |

| Versatility | Enables the synthesis of a wide range of guanosine derivatives with various modifications. nih.gov |

| Precursor-Based | Often starts from simple, commercially available ¹³C-labeled precursors like H¹³COOH. nih.gov |

| Multi-Step Processes | Syntheses can be complex, involving multiple reaction and purification steps. mdpi.com |

Enzymatic Synthesis Pathways for this compound Labeled RNA

Enzymatic synthesis provides an efficient and highly specific alternative to purely chemical methods for producing isotopically labeled RNA. These pathways often leverage the cell's natural biosynthetic machinery, using purified enzymes to construct labeled nucleosides and nucleotides.

One powerful chemo-enzymatic approach allows for the selective labeling of pyrimidine (B1678525) and purine nucleobases. nih.gov This method can produce previously unattainable labeled NTP patterns on a gram scale with high yields. nih.gov For instance, a general method for isotopically labeling the purine base of nucleotides utilizes recombinant enzymes from the de novo purine synthesis and pentose (B10789219) phosphate (B84403) pathways in a single-pot reaction. researchgate.net This engineered pathway can efficiently produce U-¹³C-GTP and U-¹³C, ¹⁵N-GTP on a millimole scale. researchgate.net

Metabolic labeling is another powerful technique where cells are cultured with ¹³C-labeled precursors, such as [¹³C-methyl]-methionine, to trace the turnover and dynamics of RNA modifications. nih.govyoutube.com This approach allows for the study of RNA metabolism in living cells and can distinguish between different types of RNA based on their modification kinetics. nih.gov The use of ribonucleoside analogs in metabolic labeling facilitates the evaluation of RNA synthesis and degradation rates across the transcriptome. scilit.comnih.gov

Comparison of Synthesis Approaches:

| Synthesis Method | Key Advantages | Typical Products |

| Chemical Synthesis | High precision in label placement, versatility in creating derivatives. nih.govnih.gov | Site-specifically labeled phosphoramidites and oligonucleotides. nih.gov |

| Enzymatic Synthesis | High yields, specificity, ability to produce complex labeling patterns. nih.govresearchgate.net | Uniformly or selectively labeled NTPs and RNA. nih.govresearchgate.net |

| Metabolic Labeling | In vivo analysis of RNA dynamics and turnover. nih.gov | Labeled RNA within cellular context. nih.gov |

In Vitro Transcription Systems Utilizing this compound Triphosphate

In vitro transcription (IVT) is a widely used and powerful technique for synthesizing large quantities of RNA from a DNA template. When combined with isotopically labeled nucleotide triphosphates (NTPs), such as this compound triphosphate (¹³C₁₀-GTP), it becomes a primary method for producing labeled RNA for structural and functional studies.

The most common IVT systems employ bacteriophage RNA polymerases, such as T7, T3, or SP6, due to their high efficiency and promoter specificity. ckisotopes.comjenabioscience.com The reaction is initiated from a DNA template that contains the corresponding polymerase promoter sequence upstream of the target RNA sequence. jenabioscience.com By supplying ¹³C₁₀-GTP in the reaction mixture along with the other three standard NTPs (ATP, CTP, UTP), the T7 RNA polymerase incorporates the labeled guanosine into the nascent RNA transcript. ckisotopes.comjenabioscience.com This method is ideal for generating RNA molecules where all guanosine residues are uniformly labeled. ckisotopes.com

The yield of the transcription reaction can be substantial, with a standard 20 μl reaction capable of producing 140-160 μg of RNA in about 30 minutes, although this can vary depending on the template sequence and length. jenabioscience.com The flexibility of IVT allows for the incorporation of not only isotopically labeled NTPs but also other modified nucleotides, such as fluorescent analogs or cap structures, to further enhance the utility of the synthesized RNA. jenabioscience.comjenabioscience.com

It is important to note that T7 RNA polymerase can sometimes exhibit non-templated activity, such as adding extra nucleotides to the 3' end of the transcript or using the synthesized RNA as a template for further synthesis. nih.govsemanticscholar.org However, reaction conditions can be optimized to minimize these side reactions. While T7 RNA polymerase is highly efficient, it has been observed that it can misincorporate non-canonical nucleotides like inosine (B1671953) triphosphate (ITP) if they are present in the nucleotide pool, though it does so with some discrimination. researchgate.net

Typical In Vitro Transcription Reaction Components:

| Component | Function |

| T7 RNA Polymerase | Enzyme that catalyzes the synthesis of RNA from a DNA template. jenabioscience.com |

| DNA Template | Contains the T7 promoter and the sequence of the target RNA. jenabioscience.com |

| This compound Triphosphate | The ¹³C-labeled nucleotide to be incorporated. isotope.com |

| ATP, CTP, UTP | The other three essential ribonucleoside triphosphates. jenabioscience.com |

| Reaction Buffer | Provides the optimal pH and ionic conditions for the polymerase. jenabioscience.com |

| DTT | A reducing agent that helps maintain enzyme activity. jenabioscience.com |

| RNase Inhibitor | Protects the synthesized RNA from degradation by contaminating RNases. jenabioscience.com |

Solid-Phase Synthesis of Nucleic Acids with this compound Phosphoramidites

Solid-phase synthesis is the method of choice for the chemical production of oligonucleotides with a precisely defined sequence. biotage.co.jpatdbio.com This automated technique allows for the site-specific incorporation of modified nucleotides, including this compound phosphoramidites, into a growing nucleic acid chain. nih.govisotope.com

The synthesis occurs on a solid support, typically controlled-pore glass (CPG) or polystyrene beads, to which the first nucleoside is attached. biotage.co.jpdanaher.com The process involves a cycle of four main chemical reactions for each nucleotide added:

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside to expose the 5'-hydroxyl group. danaher.com

Coupling: The activated this compound phosphoramidite is added, and it reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester linkage. biotage.co.jp

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which would result in deletion mutations in the final product. atdbio.com

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester. researchgate.net

This cycle is repeated until the desired oligonucleotide sequence is synthesized. danaher.com The use of this compound phosphoramidites enables the placement of the isotopic label at specific, predetermined positions within the RNA or DNA sequence. nih.govisotope.com This level of precision is crucial for many NMR-based structural studies, as it helps to resolve spectral overlap and allows for the detailed investigation of local structure and dynamics. researchgate.net

While highly precise, the efficiency of solid-phase synthesis tends to decrease with increasing oligonucleotide length. biotage.co.jp However, it remains the most effective method for producing short to medium-length, site-specifically labeled nucleic acids for biophysical and structural biology applications. atdbio.com Recent advancements include the development of on-demand synthesis of phosphoramidites, which can improve efficiency and reduce waste. nih.govresearchgate.net

Key Steps in Solid-Phase Synthesis:

| Step | Purpose |

| Detritylation | Frees the 5'-hydroxyl for the next coupling reaction. danaher.com |

| Coupling | Adds the next nucleotide (e.g., this compound phosphoramidite) to the chain. biotage.co.jp |

| Capping | Terminates any incomplete chains. atdbio.com |

| Oxidation | Stabilizes the newly formed internucleotide linkage. researchgate.net |

Conclusion

Guanosine-13C10 is a powerful and versatile tool in the arsenal (B13267) of biomedical researchers. Its application in stable isotope tracing has significantly advanced our understanding of metabolic pathways and the intricate world of nucleic acid structure and function. As analytical technologies continue to improve in sensitivity and resolution, the use of this compound and other isotopically labeled compounds will undoubtedly lead to further groundbreaking discoveries in biology and medicine.

Applications of Guanosine 13c10 in Nucleic Acid Research

Structural Elucidation of RNA and DNA Molecules using Guanosine-13C10 Nuclear Magnetic Resonance (NMR) Spectroscopy

The use of 13C-labeled guanosine (B1672433) is instrumental in overcoming the challenges associated with determining the three-dimensional structures of RNA and DNA. NMR spectroscopy of molecules enriched with this compound provides enhanced sensitivity and resolution, facilitating a more precise structural analysis. huji.ac.ilnih.gov Isotopic labeling is particularly crucial for studying larger RNA molecules (greater than 50 nucleotides), where spectral overlap and fast relaxation times can limit the effectiveness of standard NMR techniques. nih.gov

Resonance Assignment Strategies with 13C-Labeled Guanosine Moieties

A critical first step in any NMR-based structural study is resonance assignment, which involves attributing each signal in the NMR spectrum to a specific atom in the molecule. The large chemical shift dispersion of 13C nuclei makes direct-detection 13C NMR experiments a valuable strategy, reducing spectral crowding and simplifying the assignment process, especially for the ribose moieties in RNA. nih.gov

The incorporation of this compound facilitates a variety of multidimensional NMR experiments that correlate different nuclei, helping to resolve ambiguities. For instance, triple-resonance experiments can unambiguously link the assignment of guanosine H8 resonances with the sequential assignment of guanosine imino proton resonances, which is a key tool for defining the secondary structure of RNA. nih.gov Site-specific labeling with 13C-modified building blocks significantly simplifies the resonance assignment process, particularly in nucleic acid sequences with a high degree of resonance degeneracy. nih.gov

Key NMR Experiments for Resonance Assignment:

HNC-TOCSY-CH: Correlates guanosine imino protons with H8 protons to link exchangeable and nonexchangeable proton assignments. nih.gov

13C-direct detected 13C/31P-correlated NMR: Used for sequential assignment of ribose carbon and phosphorus nuclei along the backbone. nih.gov

3D HCCH-TOCSY: Helps to identify and assign ribose spin systems in larger RNAs. nih.gov

Conformational Analysis of Guanosine-Containing Nucleic Acid Structures

Once resonances are assigned, this compound provides crucial data for determining the precise conformation of nucleic acids. 13C NMR is highly sensitive to the local geometry, allowing for the detailed analysis of torsion angles within the nucleoside and along the sugar-phosphate backbone. nih.govttu.ee

For example, coupling constants involving 13C nuclei, such as J(C4'-P) and J(C2'-P), are used to determine the distribution of torsion angles about the C3'-O3' bond, a key parameter defining the backbone conformation. nih.govresearchgate.net Studies have shown that the conformation of the deoxyribose ring influences the preferred backbone angle. nih.govresearchgate.net Furthermore, site-specific labeling of guanosine can reveal the existence of multiple distinct conformations in dynamic equilibrium, such as in G-quadruplex structures. mdpi.com Observing two distinct 1H-13C cross-peaks from a single labeled guanine (B1146940) indicates a slow exchange between two different structural states. mdpi.com

Dynamics Studies of Nucleic Acid Interactions with this compound NMR

Nucleic acids are not static structures; they exhibit a wide range of motions that are essential for their biological functions, such as binding to proteins and small molecules. nih.govnih.gov this compound is a valuable probe for studying these dynamics across various timescales using NMR relaxation experiments.

Investigating Base Pair Dynamics and Chemical Exchange Processes

The dynamics of base pairs, including their transient opening, are critical for processes like DNA replication and transcription. NMR relaxation dispersion methods, enhanced by 13C labeling, can detect and characterize these transient, or "excited," states that are sparsely populated and invisible to conventional structural methods. nih.gov

Atom-specific 13C labeling of guanosine allows researchers to study microsecond-to-millisecond timescale dynamics, providing insights into processes like the transient formation of alternative base-pairing states (e.g., Hoogsteen base pairs) within a standard Watson-Crick double helix. nih.gov These studies have revealed that the DNA sequence itself can encode for the dynamics between different base-pairing conformations, which has implications for genome stability and protein recognition. nih.gov Similarly, 13C ZZ exchange spectroscopy and real-time NMR experiments have been used with 8-13C-guanosine labeling to monitor the slow exchange between different G-quadruplex folds. nih.gov

Characterization of Ligand-Nucleic Acid Binding Kinetics

Understanding how drugs and other ligands bind to nucleic acid targets is a central goal in drug discovery. This compound NMR can provide detailed information about the binding interface, conformational changes upon binding, and the kinetics of the interaction. ccpn.ac.uknih.gov

Chemical shift perturbation mapping is a common technique where changes in the 13C and 1H chemical shifts of the labeled guanosine upon ligand addition are monitored. These changes identify the specific nucleotides involved in the binding event. Furthermore, NMR relaxation techniques can be used to study the dynamics of the nucleic acid-ligand complex, providing a more complete picture of the binding event. ccpn.ac.uk While direct NMR studies on binding kinetics using this compound are an emerging area, the methodology provides a powerful framework for dissecting these interactions at an atomic level.

Analysis of RNA Post-Transcriptional Modifications (PTMs) using this compound Mass Spectrometry

Post-transcriptional modifications (PTMs) are chemical alterations to RNA that play crucial roles in regulating its function. Mass spectrometry (MS) is a primary tool for identifying and quantifying these modifications. nih.govmdpi.com this compound is used as a stable isotope standard in quantitative MS-based methods to achieve high accuracy. nih.gov

A method known as Stable Isotope Labeling by Nucleosides in Cell Culture (SILNAS) or Nucleic Acid Isotope Labeling with Mass Spectrometry (NAIL-MS) utilizes 13C-labeled nucleosides. nih.govnih.gov In this approach, a sample RNA is mixed with a reference RNA that has been synthesized in vitro using this compound triphosphate. Both samples are digested, and the resulting fragments are analyzed by liquid chromatography-mass spectrometry (LC-MS). nih.gov

The fragments from the labeled reference RNA are heavier by 10 Daltons for every incorporated this compound. Unmodified fragments from the sample RNA will co-elute with their heavy-labeled counterparts, appearing as a pair of peaks in the mass spectrum. However, a fragment containing a PTM will have a different mass and often a different retention time on the chromatography column compared to its unmodified counterpart, allowing for its unambiguous identification and quantification. nih.gov This approach enables the comprehensive and quantitative mapping of PTMs across entire RNA molecules, such as ribosomal RNA. nih.govresearchgate.net

Table 1:

| Application Area | Technique | Specific Use | Research Findings |

|---|---|---|---|

| Structural Elucidation | NMR Spectroscopy | Resonance Assignment | Simplifies complex spectra and enables unambiguous assignment of guanosine signals in RNA and DNA. nih.govnih.govnih.gov |

| Conformational Analysis | Provides data on backbone torsion angles and helps identify multiple co-existing conformations. nih.govmdpi.com | ||

| Dynamics Studies | NMR Spectroscopy | Base Pair Dynamics | Characterizes transient, low-population alternative base-pairing states and exchange between different structural folds. nih.govnih.gov |

| Ligand Binding | Maps binding interfaces and characterizes conformational changes upon interaction with small molecules. ccpn.ac.uk | ||

| PTM Analysis | Mass Spectrometry | Quantitative Analysis | Serves as an internal standard for the accurate identification and quantification of post-transcriptional modifications in RNA. nih.govresearchgate.net |

Stable Isotope-Labeled riboNucleic Acid as an Internal Standard (SILNAS) Methodology

The Stable Isotope-Labeled riboNucleic Acid as an Internal Standard (SILNAS) methodology is a powerful technique that leverages the incorporation of this compound for the quantitative analysis of RNA. In this approach, a "heavy" RNA standard is synthesized in vitro, where natural guanosine is replaced with this compound. nih.gov This isotopically labeled RNA, which is identical in sequence to the target "light" RNA from a natural source, serves as an internal reference.

The core principle of SILNAS involves mixing a known amount of the heavy this compound labeled RNA with the light, unlabeled RNA sample. nih.gov This mixture is then subjected to enzymatic digestion, typically using RNase T1, which cleaves the RNA at the 3' end of guanosine residues. nih.gov The resulting RNA fragments are then analyzed by liquid chromatography-mass spectrometry (LC-MS).

Because the heavy and light RNA fragments of the same sequence co-elute during liquid chromatography, they can be simultaneously detected by the mass spectrometer. The mass difference of 10 Daltons between the this compound labeled and unlabeled fragments allows for their distinct identification and quantification. nih.gov By comparing the signal intensities of the heavy and light fragment pairs, the absolute quantity of the target RNA and its modifications can be accurately determined.

Quantitative Determination of PTM Stoichiometry in RNA

A significant application of the SILNAS methodology with this compound is the precise determination of the stoichiometry of post-transcriptional modifications (PTMs) in RNA. PTMs play a crucial role in regulating RNA function, and understanding the extent of these modifications is essential for elucidating their biological significance.

By using the this compound labeled RNA as an internal standard, researchers can quantify the percentage of a specific modification at a particular site within an RNA molecule. nih.gov For instance, if a guanosine residue is partially methylated in a natural RNA sample, the LC-MS analysis of the SILNAS mixture will reveal the presence of both the modified light fragment and the unmodified light fragment, alongside the heavy, unmodified fragment from the internal standard.

The relative signal intensities of the modified and unmodified light fragments, when compared to the signal of the heavy standard, allow for the calculation of the modification's stoichiometry. For example, SILNAS has been successfully used to determine that the guanosine at position 75 in human 5.8S rRNA was 92% methylated. nih.gov This level of quantitative detail is critical for understanding the dynamic nature of RNA modifications in response to various cellular conditions.

| Modification Site | Modification | Stoichiometry (%) |

|---|---|---|

| G75 | Methylation | 92 |

Quantification of Nucleic Acids using this compound as an Internal Standard

The precise quantification of nucleic acids is fundamental to many areas of molecular biology and biotechnology. This compound serves as a critical internal standard in mass spectrometry-based methods for the absolute quantification of various types of RNA molecules.

Absolute Quantification of Double-Stranded RNA (dsRNA)

The accurate quantification of double-stranded RNA (dsRNA) is essential for applications such as RNA interference (RNAi) research and the development of dsRNA-based therapeutics. Traditional methods for nucleic acid quantification, such as UV spectrophotometry, can be inaccurate for dsRNA.

An advanced method for the absolute quantification of dsRNA involves the complete enzymatic digestion of the dsRNA into its constituent nucleosides, followed by analysis using liquid chromatography-mass spectrometry (LC-MS). rsc.org In this method, a known amount of this compound can be added as an internal standard to the sample prior to digestion. By comparing the peak area of the resulting natural guanosine from the dsRNA digest to the peak area of the added this compound standard, a precise and absolute quantification of the guanosine content in the original dsRNA sample can be achieved. This information, combined with the known sequence of the dsRNA, allows for the accurate determination of the total dsRNA concentration.

Quality Control and Profiling of mRNA Therapeutic Reagents by LC-MS

The emergence of mRNA-based therapeutics, including vaccines and gene therapies, has highlighted the critical need for robust analytical methods to ensure their quality, efficacy, and safety. chromatographyonline.com Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for the comprehensive characterization of these complex biomolecules. acs.org

In the quality control of mRNA therapeutics, a stable isotope-labeled internal standard, often an entire mRNA molecule synthesized with this compound triphosphate, is used. nih.gov This "heavy" standard, which has the same sequence as the therapeutic mRNA, is mixed with the drug product. nih.gov The mixture is then enzymatically digested, and the resulting fragments are analyzed by LC-MS.

This approach allows for the simultaneous assessment of several critical quality attributes of the mRNA therapeutic:

Sequence Verification: By comparing the masses of the fragments from the therapeutic mRNA to the expected masses and those of the this compound labeled standard, the entire sequence of the mRNA can be confirmed with high accuracy. acs.org

Integrity and Purity: The presence of any unexpected fragments can indicate degradation or impurities in the mRNA product.

Quantification of Modifications: The method allows for the precise quantification of intended modifications, such as the 5'-cap structure, and can detect any unintended modifications that may have occurred during manufacturing. nih.gov

Poly(A) Tail Length and Integrity: Characterization of the poly(A) tail, which is crucial for mRNA stability and translational efficiency, can also be performed using this method.

| Quality Attribute | Method of Assessment |

|---|---|

| Sequence Identity | Comparison of fragment masses to the labeled standard |

| Purity and Integrity | Detection of unexpected or degradation fragments |

| 5'-Cap Efficiency | Quantitative comparison of capped vs. uncapped fragments |

| Poly(A) Tail Analysis | Characterization of the 3'-end fragments |

Applications of Guanosine 13c10 in Metabolic Studies

Metabolic Flux Analysis (MFA) using ¹³C-Labeled Guanosine (B1672433) Tracers

Metabolic Flux Analysis (MFA) is a key technique for quantifying the rates (fluxes) of metabolic reactions within a cell. researchgate.net13cflux.net When combined with stable isotope tracers like Guanosine-13C10, it becomes ¹³C-MFA, a powerful tool for elucidating the activities of metabolic pathways. researchgate.netambic.org By introducing this compound to cells and analyzing the distribution of the ¹³C label in various metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can map the flow of carbon through the metabolic network. researchgate.neteurisotop.comshimadzu.com

Tracing Purine (B94841) Nucleotide Biosynthesis and Salvage Pathways

This compound is instrumental in dissecting the complexities of purine metabolism. Purine nucleotides can be synthesized through two main routes: the de novo pathway, which builds the purine ring from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases and nucleosides. d-nb.infomdpi.com

By supplying cells with this compound, researchers can trace its incorporation into the guanine (B1146940) nucleotide pool. For instance, in studies of acute myeloid leukemia (AML), it was shown that exogenous guanosine is taken up by cells and converted to guanine. nih.gov This guanine is then salvaged by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT1) to form guanosine monophosphate (GMP), which is subsequently phosphorylated to guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP). mdpi.comnih.gov The use of ¹³C-labeled guanosine allows for the direct tracking of these conversions.

Quantification of Carbon Flux Distribution in Cellular Metabolism

The application of this compound extends beyond purine metabolism, enabling the quantification of carbon flux distribution throughout central carbon metabolism. shimadzu.come-century.us The ribose sugar component of guanosine can enter the pentose (B10789219) phosphate (B84403) pathway (PPP), a central metabolic route that generates NADPH and precursors for nucleotide synthesis. The labeled carbon atoms from the ribose of this compound can thus be traced into various metabolic intermediates.

This allows researchers to determine the relative activities of glycolysis and the PPP. shimadzu.com By analyzing the labeling patterns in metabolites downstream of these pathways, such as pyruvate (B1213749) and lactate, the flux distribution at key metabolic branch points can be calculated. This information is crucial for understanding how cells allocate carbon resources under different physiological or pathological conditions.

Assessment of Guanosine-Derived Nucleotide Pools and Turnover

This compound enables the direct measurement of the size and turnover rate of guanosine-derived nucleotide pools. nih.govnih.gov By introducing a pulse of the labeled tracer and monitoring the rate at which the ¹³C label is incorporated into and diluted from the GTP pool, researchers can quantify the dynamic nature of these essential molecules.

In a study on AML cells, treatment with guanosine led to a significant increase in the intracellular levels of guanine, GMP, GDP, and GTP. nih.gove-century.us Using a ¹³C-labeled internal standard for quantification, the study demonstrated that this accumulation was due to the salvage of exogenous guanosine. nih.gove-century.us This ability to precisely measure nucleotide pool sizes is critical for understanding the regulation of nucleotide homeostasis.

| Finding | Experimental System | Key Observation | Reference |

|---|---|---|---|

| Tracing Purine Salvage | Acute Myeloid Leukemia (AML) Cells | Exogenous guanosine is salvaged to increase intracellular GTP pools. | nih.gov |

| Nucleic Acid Synthesis | HeLa Cells | ¹³C from labeled hypoxanthine (B114508) is incorporated into RNA. | biorxiv.org |

| Quantifying Nucleotide Pools | Acute Myeloid Leukemia (AML) Cells | Guanosine treatment significantly increases guanine, GMP, GDP, and GTP levels. | nih.gove-century.us |

Investigation of Guanosine-Dependent Cellular Processes

The use of this compound also facilitates the investigation of cellular processes that are directly influenced by guanosine and its derivatives.

Role of Guanosine in Cell Signaling Pathways

Guanosine triphosphate (GTP) is a critical molecule in cellular signaling, acting as an energy source and an allosteric regulator for a vast number of proteins, particularly GTPases. isotope.com By manipulating the intracellular concentration of GTP through the addition of guanosine and tracing its metabolic fate with this compound, researchers can explore the downstream effects on signaling pathways.

For example, studies have shown that guanosine treatment in AML cells can activate signaling pathways such as the RAS/ERK pathway, which is linked to myeloid differentiation. nih.gov The ability to trace the labeled guanosine into the GTP pool provides a direct link between the external stimulus and the observed signaling event.

Impact on Nucleotide Homeostasis and Cellular Energetics

The balance of nucleotide pools, or nucleotide homeostasis, is crucial for normal cellular function. nih.gov this compound can be used to study how the influx of exogenous guanosine perturbs this balance and affects cellular energetics. nih.gov

Research has demonstrated that an overload of GTP, induced by guanosine treatment, can lead to a global decrease in the synthesis of adenine (B156593) nucleotides. nih.gov This highlights the intricate regulatory networks that control the relative amounts of different nucleotides. Furthermore, as GTP is a key energy currency in the cell, second only to ATP, understanding its flux and pool size is fundamental to comprehending cellular energy status. nih.gov

| Cellular Process | Experimental Approach | Key Insight | Reference |

|---|---|---|---|

| Cell Signaling | Guanosine treatment of AML cells | Activation of RAS/ERK pathway linked to myeloid differentiation. | nih.gov |

| Nucleotide Homeostasis | Guanosine treatment and isotope tracing | GTP overload leads to a decrease in newly synthesized adenine nucleotides. | nih.gov |

| Cellular Energetics | General metabolic studies | GTP is a significant contributor to the cellular energy charge. | nih.gov |

Guanosine's Influence on Nucleotide-Mediated Biological Functions

Guanosine, a fundamental purine nucleoside, serves as a critical precursor for the synthesis of guanine nucleotides, which are central to a vast array of biological processes. The stable isotope-labeled variant, this compound, is an invaluable tool in metabolic research, enabling scientists to trace the metabolic fate of guanosine and elucidate its influence on nucleotide-mediated functions. medchemexpress.comotsuka.co.jp Once it enters the cell, guanosine is metabolized into key nucleotides such as guanosine monophosphate (GMP), guanosine diphosphate (GDP), and guanosine triphosphate (GTP). medchemexpress.com These nucleotides are not only essential building blocks for DNA and RNA synthesis but also act as vital signaling molecules and energy carriers in their own right. medchemexpress.com

The use of isotopically labeled guanosine and its derivatives, such as this compound and 15N-labeled GTP, allows researchers to precisely track their incorporation into these downstream products and measure their impact on cellular pathways. medchemexpress.commedchemexpress.comnih.gov For instance, labeled GTP is used as a substrate for the enzymatic synthesis of other signaling molecules like cyclic guanosine monophosphate (cGMP), which plays a role in nitric oxide signaling and other physiological processes. nih.govisotope.com By tracing these labeled molecules, a clearer picture emerges of how fluctuations in guanosine supply can modulate complex biological functions.

Detailed Research Findings

Recent research has highlighted the profound impact of guanosine supplementation on cellular differentiation, particularly in the context of acute myeloid leukemia (AML). Studies have revealed that introducing high levels of guanosine can trigger AML cells to differentiate, thereby inhibiting their growth. nih.gove-century.us This effect is directly linked to the intracellular accumulation of GTP. When AML cells are treated with guanosine, there is a significant increase in the intracellular pools of guanine and its corresponding nucleotides (GMP, GDP, and GTP), a process driven by the purine salvage pathway. e-century.us

This overproduction of GTP appears to act as a metabolic signal that pushes the leukemia cells toward myeloid differentiation. nih.gove-century.us The process requires the sequential action of key enzymes in the purine salvage pathway, namely purine nucleoside phosphorylase (PNP) and hypoxanthine phosphoribosyltransferase 1 (HPRT1). nih.gov The essential role of this metabolic conversion is demonstrated by the fact that the effects of exogenous GTP are mediated through its degradation to guanosine before it can enter the cell. nih.gov

The influence of guanosine extends to modulating other nucleotide signaling systems, such as the adenosinergic system. Research indicates that guanosine can increase the extracellular levels of adenosine (B11128), a nucleoside known for its cytoprotective and anti-inflammatory roles. nih.gov This interaction can, in turn, affect cell proliferation through adenosine receptors. scienceopen.com For example, while guanosine alone may have a minimal effect on the proliferation of certain smooth muscle cells, its anti-proliferative effect is significantly enhanced in the presence of adenosine. scienceopen.com This suggests a synergistic relationship where guanosine modulates the cellular environment to amplify the signaling effects of other nucleotides.

Furthermore, guanosine and its metabolites are implicated in organ protection. Studies have shown that guanosine supplementation can be protective against acute kidney injury, and that lower levels of urinary guanosine are associated with this condition in COVID-19 patients. nih.gov This protective role is part of a broader network of purinergic signaling that helps maintain tissue homeostasis. nih.govnih.gov

The tables below summarize key findings from research into guanosine's effect on AML cells.

Table 1: Effect of Guanosine on Proliferation and Differentiation of AML Cell Lines

This table shows the half-maximal inhibitory concentration (IC50) for cell proliferation and the percentage of cells expressing key differentiation markers after treatment with guanosine.

| Cell Line | IC50 (µM) | % CD11b+ Cells (Treated) | % CD14+ Cells (Treated) |

| U937 | ~15-50 | Increased | Increased |

| KG1A | ~30-50 | Increased | Increased |

| KASUMI1 | ~30-50 | Increased | Increased |

| HL60 | ~30-50 | Increased | Increased |

| NB4 | ~30-50 | Increased | Increased |

| OCI-AML3 | ~30-50 | Increased | Increased |

| MOLM13 | ~30-50 | Increased | Increased |

| MV4-11 | ~30-50 | Increased | Increased |

| NOMO1 | ~30-50 | Increased | Increased |

| THP1 | ~30-50 | Increased | Increased |

| Data sourced from studies on various AML cell lines demonstrating a dose-dependent inhibition of proliferation and induction of myeloid differentiation markers CD11b and CD14. e-century.us |

Table 2: Relative Change in Intracellular Purine Metabolites in AML Cells Following Guanosine Treatment

This table illustrates the significant increase in guanine and its nucleotides 12 hours after treatment with guanosine, as determined by targeted metabolomic analysis.

| Metabolite | Relative Level Change |

| Guanine | Significantly Increased |

| GMP | Significantly Increased |

| GDP | Significantly Increased |

| GTP | Significantly Increased |

| Data reflects the accumulation of purine metabolites due to salvage biosynthesis from exogenous guanosine. e-century.us |

Advanced Analytical Techniques Employing Guanosine 13c10

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

The use of stable isotope labeling, including with compounds like Guanosine-13C10, has significantly advanced the capabilities of NMR spectroscopy for studying nucleic acids. acs.orgmdpi.comnih.gov Isotopic enrichment helps to resolve spectral overlap and enables the use of heteronuclear NMR experiments for detailed structural and dynamic analysis of RNA molecules. acs.orgresearchgate.net

Multi-dimensional Heteronuclear NMR for this compound Labeled Biomolecules

The incorporation of 13C, often through labeled precursors like this compound, into RNA molecules is a crucial strategy for simplifying complex NMR spectra. researchgate.net This labeling allows for the application of multi-dimensional heteronuclear NMR experiments, which are instrumental in the resonance assignment and determination of the three-dimensional structures of RNAs. researchgate.net Techniques such as 13C-detected NMR experiments have been developed to characterize all RNA amino groups, which are often difficult to observe with conventional proton-detected methods due to signal broadening, especially in guanosine (B1672433) residues. nih.gov

The process often involves the in vitro transcription of RNA using 13C-labeled nucleotide 5'-triphosphates (NTPs). researchgate.net These labeled NTPs can be produced by growing organisms like E. coli on 13C-enriched media. researchgate.net The ability to generate milligram quantities of isotopically labeled RNAs facilitates a wide range of heteronuclear NMR experiments that are essential for detailed structural analysis. researchgate.net Real-time multi-dimensional NMR can even be used to monitor conformational changes, such as RNA folding, with nucleotide-resolved resolution on a timescale of seconds. pnas.org

Table 1: Key Multi-dimensional NMR Experiments for 13C-Labeled RNA

| Experiment | Information Obtained | Relevance of 13C Labeling |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlation of directly bonded 1H and 13C nuclei. | Simplifies crowded proton spectra by spreading signals into a second, 13C dimension. |

| HMQC (Heteronuclear Multiple Quantum Coherence) | Similar to HSQC, provides 1H-13C correlations. | Essential for assigning carbon resonances in labeled biomolecules. |

| NOESY-HSQC (Nuclear Overhauser Effect Spectroscopy - HSQC) | Provides through-space correlations between protons, filtered through 13C. | Helps in determining the 3D structure by identifying protons that are close in space. |

| HNCACB, HN(CO)CACB | Correlates backbone atom chemical shifts in proteins, with analogous experiments for nucleic acids. | Facilitates sequential assignment of resonances along the nucleic acid backbone. |

Isotope-Filtered and Isotope-Edited NMR Experiments

Isotope-filtered and isotope-edited NMR experiments are powerful techniques that leverage isotopic labeling to simplify spectra and isolate specific signals. nih.gov In the context of a biomolecule containing this compound, these experiments can selectively observe protons attached to the 13C-labeled guanosine while filtering out signals from protons attached to unlabeled (12C) atoms. nih.gov

A novel strategy for RNA resonance assignment combines strategic 13C labeling with filter/edit type NOESY experiments. nih.gov This approach uses isolated 13C labels within the ribose and base moieties to eliminate 13C–13C spin–spin coupling. nih.gov For example, RNA can be transcribed using NTPs with specific labeling patterns, such as 1′,8-13C GTP. nih.gov

In an isotope-filtered NOESY experiment, only cross-peaks arising from protons attached to 12C are observed. Conversely, in an isotope-edited experiment, only signals from protons attached to 13C are detected. nih.gov This separation of signals dramatically reduces spectral crowding. For instance, by editing the F1 dimension for 13C-labeled protons, only H1′ resonances from 13C-C1′ labeled nucleotides like guanosine are observed, while unlabeled resonances are rejected. nih.gov This methodology allows for rapid and unambiguous assignment of important non-exchangeable resonances using only a few 2D 1H–1H NOESY experiments. nih.gov

Mass Spectrometry (MS) Platforms for this compound Detection and Quantification

Mass spectrometry is a highly sensitive analytical technique for detecting and quantifying molecules based on their mass-to-charge ratio. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of quantitative MS, enabling accurate measurement by correcting for variations during sample preparation and analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Labeled Metabolites and RNA Fragments

LC-MS is a powerful technique for analyzing complex mixtures. In the context of this compound, it is particularly valuable for studying labeled RNA therapeutics. A method known as Stable Isotope-Labeled Nucleic Acid analysis with Mass Spectrometry (SILNA-MS) employs 13C-labeled RNA as an internal standard for the qualitative and quantitative analysis of target mRNA medicines. acs.orgnih.gov

In this approach, a standard RNA (s-RNA) is synthesized in vitro using this compound 5'-triphosphate ([13C10]GTP), while the product RNA (p-RNA) contains guanosine with a natural isotope distribution. nih.gov The two RNAs are mixed and then cleaved, for example with RNase T1, which hydrolyzes the RNA at the 3' end of guanosine residues. nih.gov This process generates a series of RNA fragments, where each fragment from the p-RNA has a corresponding fragment from the s-RNA that is 10 Da heavier due to the 13C10-labeled guanosine. nih.gov

When this mixture is analyzed by LC-MS, the labeled and unlabeled fragment pairs co-elute from the liquid chromatography column but are resolved in the mass spectrometer, appearing as a pair of MS signals with a 10 Da mass difference. nih.gov By comparing the signal intensities of these pairs, the sequence and integrity of the target mRNA can be accurately assessed. nih.gov

Table 2: Example of LC-MS Data for Labeled and Unlabeled RNA Fragments

| Fragment Sequence | Unlabeled (p-RNA) m/z | Labeled (s-RNA) m/z | Mass Difference (Da) |

| ppp_AG _p | Detected | ppp_A[13C10]G _p | 10 |

| Fragment X | m/z X | m/z X + 10 | 10 |

| Fragment Y | m/z Y | m/z Y + 10 | 10 |

| Data derived from SILNAS-based cap analysis principles. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolic Profiling

GC-MS is a key technique in metabolomics, particularly for the analysis of volatile or semi-volatile small molecules. For non-volatile compounds like nucleosides, a chemical derivatization step is required to increase their volatility and thermal stability. jfda-online.comresearchgate.net The most common derivatization method for metabolomics is a two-step process involving methoximation followed by silylation (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA). youtube.comnih.gov This process converts polar functional groups (-OH, -NH, -COOH) into their more volatile trimethylsilyl (TMS) derivatives. youtube.com

In the context of metabolic flux analysis, cells can be cultured with a 13C-labeled substrate. shimadzu.com The labeled carbon atoms are incorporated into various metabolites as they are synthesized by the cell. By analyzing the mass isotopomer distributions of these metabolites using GC-MS, the flow of carbon through different metabolic pathways can be traced. rwth-aachen.de

While direct GC-MS analysis of this compound is not common, this technique is used to analyze the labeling patterns of metabolites derived from it. nih.gov For instance, if cells are grown with a 13C-labeled nutrient source, the ribose moiety of nucleotides can become labeled. This labeled ribose can be recovered by hydrolysis of cellular RNA, derivatized, and then analyzed by GC-MS to provide crucial information for modeling fluxes in central carbon metabolism, such as the pentose (B10789219) phosphate (B84403) pathway. nih.gov

Table 3: Common Derivatization Agents for GC-MS Analysis of Polar Metabolites

| Derivatization Step | Reagent | Target Functional Groups | Purpose |

| Methoximation | Methoxyamine hydrochloride (MeOx) | Aldehyde and keto groups | Prevents tautomerization and stabilizes carbonyl groups. youtube.com |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl, carboxyl, thiol, and amine groups | Replaces active hydrogens with TMS groups to increase volatility and thermal stability. youtube.com |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to obtain structural information. wikipedia.orgnationalmaglab.org This is particularly useful for confirming the identity of compounds in complex mixtures and for sequencing biomolecules. acs.org

In the analysis of this compound labeled RNA fragments, LC-MS/MS is employed to confirm the sequence of each fragment. nih.gov After the initial separation by LC and detection by MS (MS1), specific fragment ions (precursor ions) are selected and subjected to collision-induced dissociation (CID). wikipedia.org This process breaks the precursor ion into smaller product ions, generating a characteristic fragmentation spectrum (MS2). acs.org

The fragmentation pattern provides detailed information about the sequence of the RNA fragment. For example, the major a, b, c, d and w, x, y, and z ions can be identified to map the nucleotide sequence. nih.gov When analyzing a mixture of labeled and unlabeled fragments, the fragmentation pattern of the 13C10-labeled precursor will be identical to its unlabeled counterpart, but the product ions containing the labeled guanosine will be shifted by 10 Da. This confirms the presence and location of the guanosine within the fragment. nih.gov This detailed structural confirmation is essential for the accurate characterization of RNA therapeutics. acs.org

Integration of NMR and MS Data for Comprehensive this compound Research

The individual strengths of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerfully amplified when these techniques are integrated, providing a comprehensive analytical approach for the study of isotopically labeled compounds like this compound. This synergistic combination allows for a more complete and accurate characterization of the molecule, from its structural integrity to its metabolic fate. NMR provides detailed information about the molecular structure and quantitative data, while MS offers exceptional sensitivity and precise mass determination. The integration of data from both techniques is particularly crucial in metabolic studies, where tracing the path of the 13C-labeled guanosine through complex biological systems is the primary objective.

The complementary nature of NMR and MS is fundamental to their integrated use. NMR spectroscopy is unparalleled in its ability to provide detailed structural information in solution, allowing for the unambiguous identification of the position of the 13C labels within the guanosine molecule. It is also inherently quantitative, enabling the determination of the concentration of this compound and its metabolites without the need for identical internal standards. However, NMR has relatively low sensitivity, which can be a limitation when analyzing samples with low concentrations of the target compound.

Conversely, mass spectrometry offers outstanding sensitivity, capable of detecting minute quantities of this compound and its downstream metabolites. High-resolution mass spectrometry can provide highly accurate mass measurements, confirming the elemental composition and the number of incorporated 13C atoms. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing valuable structural information that complements the data obtained from NMR. The primary limitation of MS is that it is generally not inherently quantitative without the use of appropriate stable isotope-labeled internal standards, and it can be challenging to differentiate between isomers.

In the context of this compound research, the integration of NMR and MS data can be applied in several key areas:

Structural Verification: Following the synthesis of this compound, high-resolution MS can confirm the correct mass and, therefore, the successful incorporation of the ten 13C atoms. Subsequently, 13C-NMR and 1H-NMR can be used to confirm the precise location of the isotopic labels within the purine (B94841) and ribose rings, ensuring the structural integrity of the molecule.

Metabolic Tracing and Flux Analysis: When this compound is introduced into a biological system, it will be metabolized and incorporated into various biomolecules, such as RNA and DNA. MS can be used to detect and identify the 13C-labeled metabolites, even at very low concentrations. NMR can then be employed to provide detailed structural information on these metabolites, including the specific positions of the 13C atoms. This combined approach is central to 13C Metabolic Flux Analysis (13C-MFA), which aims to quantify the rates of metabolic pathways.

Quantitative Analysis: The quantitative strength of NMR can be combined with the high sensitivity of MS for a comprehensive quantitative analysis. For instance, NMR can be used to accurately determine the concentration of this compound in a stock solution, which can then be used to create calibration curves for a more accurate quantification by MS in complex biological samples.

A powerful strategy that leverages the strengths of both techniques is Stable Isotope Resolved Metabolomics (SIRM). In a typical SIRM workflow, a biological system is first exposed to a 13C-labeled substrate like this compound. Extracts from the system are then analyzed by both high-resolution MS and NMR. The MS data provides a global overview of the labeled metabolites, while the NMR data provides detailed positional information of the 13C-labeling, which is crucial for pathway elucidation.

The table below illustrates the type of complementary data that can be obtained from the integrated analysis of a hypothetical metabolite of this compound, "Metabolite X-13C5," which has incorporated five of the ten original 13C labels.

| Analytical Technique | Parameter Measured | Information Gained |

| Mass Spectrometry (MS) | Accurate Mass (m/z) | Confirms elemental composition and number of incorporated 13C atoms. |

| MS/MS Fragmentation Pattern | Provides information on the substructures of the metabolite. | |

| NMR Spectroscopy | 13C Chemical Shifts | Identifies the specific carbon atoms that are 13C-labeled. |

| 1H-13C HSQC | Correlates protons with their directly attached 13C atoms, aiding in structural assignment. | |

| 13C-13C COSY | Shows connectivity between adjacent 13C-labeled carbon atoms. | |

| Quantitative NMR (qNMR) | Determines the absolute concentration of the metabolite. |

By combining the information from both techniques, researchers can achieve a level of detail and confidence in their findings that would be unattainable with either method alone. This integrated approach is essential for fully leveraging the potential of this compound as a tracer in complex biological research.

Future Directions and Emerging Research Avenues for Guanosine 13c10

Development of Novel Guanosine-13C10 Labeling Strategies for Complex Biological Systems

The utility of this compound is intrinsically linked to the methods used to introduce it into biological systems. Future research will likely focus on creating more sophisticated and targeted labeling strategies. While metabolic labeling in cultured cells and organisms like E. coli and S. cerevisiae is established, there is a growing need for methods that can be applied to more complex, multicellular organisms and even whole-animal models. mdpi.com

One promising area is the development of tissue-specific or cell-type-specific labeling techniques. This could involve the use of targeted delivery systems or the genetic engineering of organisms to control the expression of nucleoside transporters in specific cell populations. Such advancements would allow researchers to trace guanosine (B1672433) metabolism with unprecedented resolution within a heterogeneous biological environment.

Furthermore, refining in vitro transcription methods using this compound 5'-triphosphate will continue to be important, particularly for generating internal standards for the absolute quantification of RNA and its modifications. acs.orgwhiterose.ac.uk Innovations in this area could lead to more efficient and cost-effective production of these essential reference materials.

Expanding this compound Applications in Systems Biology and Multi-omics Approaches

The era of systems biology demands the integration of multiple data types to construct a holistic view of biological processes. nih.gov this compound is well-positioned to be a key player in multi-omics studies, which combine genomics, transcriptomics, proteomics, and metabolomics. nih.gov

A significant application lies in the field of metabolomics, where this compound serves as an internal standard for the accurate quantification of guanosine and other related purine (B94841) metabolites by liquid chromatography-mass spectrometry (LC-MS). mdpi.comoup.comnsf.gov This is crucial for understanding the metabolic rewiring that occurs in cancer and other diseases. mdpi.comelifesciences.org The use of stable isotope-labeled standards like this compound is fundamental to achieving the precision and accuracy required for meaningful biological interpretation in these large-scale studies. mdpi.comwaters.com

Advancements in Computational Modeling for Interpreting this compound Tracing Data

The increasing complexity of data generated from this compound tracing experiments necessitates the development of more sophisticated computational and statistical tools for data analysis and interpretation. scispace.com While current software can process LC-MS data and perform basic statistical analyses, future advancements will focus on dynamic metabolic flux analysis (MFA) models that can integrate isotopic labeling data to provide a quantitative understanding of metabolic network dynamics.

These models will be able to simulate the flow of the 13C label through various metabolic pathways, allowing researchers to estimate the rates of different biochemical reactions. This will be particularly valuable for understanding how metabolic fluxes are altered in response to genetic perturbations, drug treatments, or environmental changes.

Furthermore, the development of specialized software for analyzing data from multi-omics experiments that incorporate this compound tracing will be crucial. These tools will need to be capable of integrating diverse datasets and identifying statistically significant correlations and causal relationships between different molecular layers. researchgate.net

Potential for this compound in Understanding Fundamental Biological Mechanisms

This compound has significant potential to illuminate fundamental biological processes that are currently not well understood. For example, it can be used to investigate the "guanosine-adenosine mechanism," where extracellular guanosine influences the levels of extracellular adenosine (B11128), thereby affecting processes like cell proliferation. scienceopen.com By tracing the fate of labeled guanosine, researchers can dissect the transport and metabolic pathways involved in this interaction.

Another key area is the study of RNA modifications, a field known as epitranscriptomics. This compound can be used to label RNA populations, which can then be analyzed by mass spectrometry to identify and quantify various modifications. acs.orgresearchgate.net This is critical for understanding the roles of these modifications in regulating RNA stability, translation, and function.

The compound is also instrumental in studying the synthesis and degradation of cyclic nucleotides like 2',3'-cGMP and 3',5'-cGMP, which act as important second messengers in cellular signaling. researchgate.net Isotope tracing can help to elucidate the metabolic origins and turnover rates of these signaling molecules in response to various stimuli, such as cellular stress.

Integration with Cryo-Electron Microscopy and Other Structural Biology Techniques

The convergence of metabolic labeling with high-resolution structural biology techniques like cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy represents a powerful future direction. While direct evidence for the integration of this compound with cryo-EM is still emerging, the principles of isotope labeling in structural biology are well-established. ckisotopes.com

For NMR studies of large RNA-protein complexes, selective isotope labeling, including the use of 13C-labeled nucleotides, can help to simplify complex spectra and provide crucial distance restraints for structure determination. ckisotopes.com As cryo-EM continues to achieve near-atomic resolution for increasingly complex biological assemblies, the ability to identify specific components within these structures becomes paramount.

Future applications could involve using this compound to label specific RNA molecules within a large ribonucleoprotein complex. Subsequent analysis by advanced mass spectrometry techniques integrated with the structural data from cryo-EM could allow for the precise localization of the labeled RNA within the 3D reconstruction. This would provide invaluable insights into the architecture and assembly of these molecular machines. For instance, a study on the mitoribosome utilized this compound 5′-triphosphate in RNA synthesis for structural analysis. biorxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.